molecular formula C22H27N3O6 B14681612 Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-(((2-(4-morpholinyl)ethyl)amino)carbonyl)- CAS No. 39731-73-2

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-

Cat. No.: B14681612
CAS No.: 39731-73-2
M. Wt: 429.5 g/mol
InChI Key: YARIAQSYDLQFHL-UHFFFAOYSA-N
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Description

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-: is a complex organic compound that belongs to the family of pyrroloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo(2,1-a)isoquinoline derivatives typically involves multi-step reactions. One common method is the annulation of the pyrrole ring to the isoquinoline moiety. This can be achieved through a two-component domino reaction involving 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile . Another approach involves the cycloaddition of azomethine ylide generated in situ by the reaction of isatin and tetrahydroisoquinoline .

Industrial Production Methods

Industrial production methods for these compounds often rely on scalable synthetic routes that can be optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(2,1-a)isoquinoline derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo(2,1-a)isoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of pyrrolo(2,1-a)isoquinoline derivatives often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. By binding to the DNA-topoisomerase complex, these compounds prevent the relaxation of supercoiled DNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

CAS No.

39731-73-2

Molecular Formula

C22H27N3O6

Molecular Weight

429.5 g/mol

IUPAC Name

8,9-dimethoxy-2-(2-morpholin-4-ylethylcarbamoyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid

InChI

InChI=1S/C22H27N3O6/c1-29-18-11-14-3-5-25-17(15(14)13-19(18)30-2)12-16(20(25)22(27)28)21(26)23-4-6-24-7-9-31-10-8-24/h11-13H,3-10H2,1-2H3,(H,23,26)(H,27,28)

InChI Key

YARIAQSYDLQFHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC(=C3C(=O)O)C(=O)NCCN4CCOCC4)OC

Origin of Product

United States

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